Oral Bioavailability: Talaglumetad Delivers an Approximately 8.5-Fold Increase Over the Active Parent Eglumetad in Humans
Talaglumetad (LY544344) achieves approximately 85% oral bioavailability in humans compared to ~10% for the active parent eglumetad (LY354740), representing an approximately 8.5-fold improvement in systemic exposure [1]. In quantitative terms, talaglumetad increased systemic exposure to eglumetad in humans by approximately 13-fold relative to oral administration of eglumetad itself, and produced a 10-fold increase in brain, plasma, and cerebrospinal fluid (CSF) levels of the active moiety in preclinical species [2]. In contrast, oral administration of eglumetad (up to 100 mg/kg) failed to significantly reverse phencyclidine (PCP)-induced hyperlocomotion in rats, whereas oral talaglumetad at 30–100 mg/kg produced dose-dependent inhibition of the same behavior [3]. The magnitude of this pharmacokinetic advantage means talaglumetad is the only viable oral formulation for achieving pharmacologically relevant CNS exposure to eglumetad without parenteral administration.
| Evidence Dimension | Oral bioavailability in humans |
|---|---|
| Target Compound Data | Talaglumetad (LY544344): ~85% oral bioavailability; 13-fold increase in systemic eglumetad exposure vs. oral eglumetad |
| Comparator Or Baseline | Eglumetad (LY354740): ~10% oral bioavailability in rats and humans |
| Quantified Difference | ~8.5-fold improvement (85% vs. 10%); 13-fold increase in systemic eglumetad exposure; 10-fold increase in brain/plasma/CSF eglumetad levels |
| Conditions | Human pharmacokinetic data (Vig et al., 2013); rat and dog PK studies (Rorick-Kehn et al., JPET 2006; Perkins et al., DMD 2007); rodent behavioral models (PCP-induced hyperlocomotion in rats, stress-induced hyperthermia in DBA/2 mice) |
Why This Matters
For procurement, this bioavailability differential is decisive: oral eglumetad alone cannot achieve efficacious CNS exposure, making talaglumetad the obligatory oral tool compound for mGlu2/3-mediated behavioral pharmacology studies requiring eglumetad's specific potency profile.
- [1] Talaglumetad – Wikipedia. Pharmacology section: prodrug uptake via PepT1; increased systemic exposure ~13-fold; oral bioavailability ~85% in humans. Citing Vig BS et al. (2013) and Vig B, Rautio J (2011). View Source
- [2] Rorick-Kehn LM, Perkins EJ, Knitowski KM, Hart JC, Johnson BG, Schoepp DD, McKinzie DL. Improved bioavailability of the mGlu2/3 receptor agonist LY354740 using a prodrug strategy: in vivo pharmacology of LY544344. J Pharmacol Exp Ther. 2006;316(2):905-913. doi:10.1124/jpet.105.091926. PMID: 16223873. View Source
- [3] Rorick-Kehn LM, Perkins EJ, Knitowski KM, Hart JC, Johnson BG, Schoepp DD, McKinzie DL (2006). PCP-induced hyperlocomotion dose-dependently inhibited by oral LY544344 (30/100 mg/kg) but not by oral LY354740 up to 100 mg/kg. J Pharmacol Exp Ther 316(2):905-913. View Source
